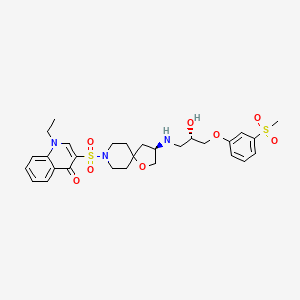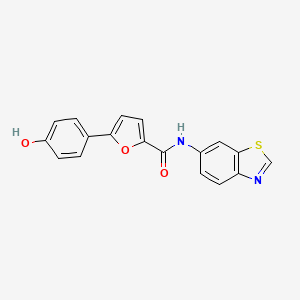
Liminol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Luminol is synthesized through a two-step process starting with 3-nitrophthalic acid . The first step involves heating 3-nitrophthalic acid with hydrazine in a high-boiling solvent such as triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide . The second step involves reducing the nitro group to an amino group using sodium dithionite, producing luminol . Industrial production methods follow similar synthetic routes but may involve optimization for large-scale production .
Chemical Reactions Analysis
Luminol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The most notable reaction is its oxidation in the presence of an oxidizing agent, such as hydrogen peroxide, in a basic solution . This reaction produces an excited-state molecule that emits light as it returns to a lower energy state . Common reagents used in these reactions include hydrogen peroxide, potassium ferricyanide, and potassium periodate . The major product formed from the oxidation of luminol is 3-aminophthalate .
Scientific Research Applications
Luminol has a wide range of scientific research applications. In forensic science, it is used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin . In biology, luminol is used in cellular assays to detect the presence of copper, iron, cyanides, and specific proteins via western blotting . In chemistry, it is used in various assays to detect the presence of oxidizing agents . Additionally, luminol is used in environmental monitoring, pharmaceutical research, and clinical diagnostics .
Mechanism of Action
The chemiluminescence of luminol is triggered by its oxidation in the presence of an oxidizing agent and a catalyst . In a basic solution, luminol is deprotonated to form a dianion, which is then oxidized to produce an unstable organic peroxide . This peroxide decomposes to form an excited-state molecule, which emits light as it returns to a lower energy state . The molecular targets involved in this process include the oxidizing agent (e.g., hydrogen peroxide) and the catalyst (e.g., iron or periodate compounds) .
Comparison with Similar Compounds
Luminol is unique in its ability to produce a blue glow through chemiluminescence, making it highly valuable in forensic and biological applications . Similar compounds include isoluminol, which has a similar structure but different luminescent properties . Other chemiluminescent compounds include fluorescein and acridinium esters, which are used in various luminescence-based assays . luminol remains distinct due to its specific reaction with oxidizing agents and its widespread use in forensic science .
Properties
CAS No. |
1809582-55-5 |
|---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChI Key |
ZFIURKZEANVFML-FNTQHQORSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


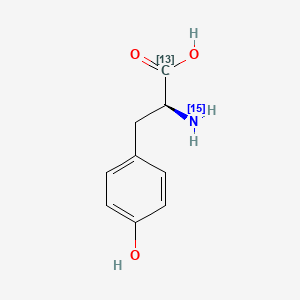
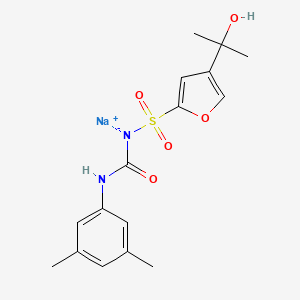
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
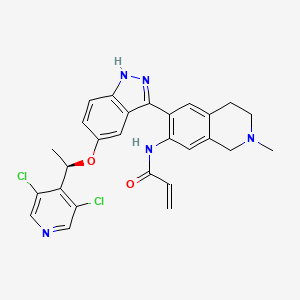
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

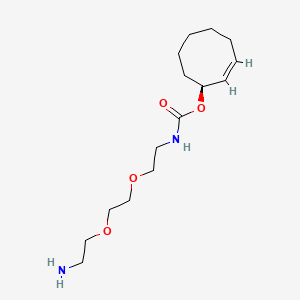
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
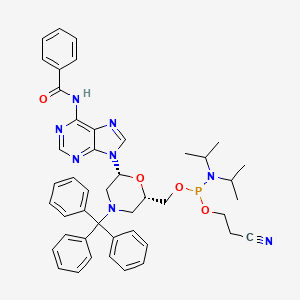
![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
